molecular formula C18H41NO9Si B1592434 7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine CAS No. 87794-64-7

7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine

Cat. No. B1592434
CAS RN: 87794-64-7
M. Wt: 443.6 g/mol
InChI Key: KOULUECGLFZTAT-UHFFFAOYSA-N
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Description

“7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine” is a chemical compound with the CAS number 87794-64-7 . It has a molecular weight of 443.61 and a molecular formula of C18H41NO9Si .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 78 bonds, including 32 non-H bonds, 1 multiple bond, 20 rotatable bonds, 1 double bond, and 6 ether bonds (aliphatic) .

Scientific Research Applications

Polymerization Initiators and Photoinitiators

  • Novel Silane Compounds as Electrolyte Solvents for Li-ion Batteries : Novel silane compounds have been synthesized and utilized as non-aqueous electrolyte solvents in lithium-ion batteries, demonstrating good solubility for lithium salts and providing a stable passivation film on graphite anodes. These findings suggest potential applications of similar silane compounds in battery technology (Amine et al., 2006).

  • Photopolymerization Reactivity of Vinylcyclopropanes with Bis(4-methoxybenzoyl)diethylgermane : A study explored the use of bis(4-methoxybenzoyl)diethylgermane (BMDG) for the photopolymerization of vinylcyclopropanes, indicating higher reactivity than traditional systems. This research hints at the potential for similar compounds in advanced polymerization processes (Yohann Catel et al., 2016).

Material Science and Chemistry

  • Ceria (CeO2) Recovery from Ce(III)-Benzoxazine Dimer Complexes : The study reports the synthesis of ceria (CeO2) from Ce(III)-benzoxazine dimer complexes through thermal decomposition, highlighting the potential role of similar silane or amine compounds in the synthesis and recovery of valuable materials (Veranitisagul et al., 2011).

Environmental and Green Chemistry

  • Eco-Friendly Oxidation of Aromatic Alcohols : A study demonstrated an eco-friendly oxidation process for converting aromatic alcohols into carboxylic acids and ketones using bis(methoxypropyl) ether under metal- and base-free conditions. This research underscores the environmental potential of utilizing similar compounds in oxidation reactions (Liu et al., 2018).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine involves the reaction of 3,5-dimethyl-1,2,4-trioxane with 3-(chloropropyl)triethoxysilane, followed by the reaction of the resulting product with 2-aminoethoxyethanol and sodium hydroxide.", "Starting Materials": [ "3,5-dimethyl-1,2,4-trioxane", "3-(chloropropyl)triethoxysilane", "2-aminoethoxyethanol", "sodium hydroxide" ], "Reaction": [ "Step 1: 3,5-dimethyl-1,2,4-trioxane is reacted with 3-(chloropropyl)triethoxysilane in the presence of a Lewis acid catalyst to form 7-chloro-7-(triethoxysilyl)-3,5-dimethyl-2,4,6-trioxa-7-siladecane.", "Step 2: The product from step 1 is then reacted with 2-aminoethoxyethanol in the presence of sodium hydroxide to form 7,7-bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine." ] }

CAS RN

87794-64-7

Product Name

7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine

Molecular Formula

C18H41NO9Si

Molecular Weight

443.6 g/mol

IUPAC Name

3-[tris[1-(1-methoxyethoxy)ethoxy]silyl]propan-1-amine

InChI

InChI=1S/C18H41NO9Si/c1-13(20-7)23-16(4)26-29(12-10-11-19,27-17(5)24-14(2)21-8)28-18(6)25-15(3)22-9/h13-18H,10-12,19H2,1-9H3

InChI Key

KOULUECGLFZTAT-UHFFFAOYSA-N

SMILES

CC(OC)OC(C)O[Si](CCCN)(OC(C)OC(C)OC)OC(C)OC(C)OC

Canonical SMILES

CC(OC)OC(C)O[Si](CCCN)(OC(C)OC(C)OC)OC(C)OC(C)OC

Origin of Product

United States

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